molecular formula C12H21NO2 B12074555 (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid

(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid

Cat. No.: B12074555
M. Wt: 211.30 g/mol
InChI Key: NGKCNVRUEXRJLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is a chiral cyclohexane derivative designed for advanced pharmaceutical and medicinal chemistry research. Compounds featuring the stereochemically defined (1r,4r)-cyclohexane scaffold are highly valued in drug discovery for their ability to impart conformational restraint and improve metabolic stability to target molecules . The structure incorporates a tertiary amine substitution, a functional group prevalent in bioactive molecules, which can influence the compound's physiochemical properties and serve as a key pharmacophore . The rigid trans-cyclohexane backbone is frequently employed in the synthesis of novel amidrazone and other derivatives for evaluating anti-inflammatory and antimicrobial activities, making this compound a versatile building block for developing new therapeutic agents . As a high-value synthetic intermediate, it is suitable for constructing more complex molecular architectures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers are advised to handle this compound using appropriate laboratory safety practices.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO2/c1-13(8-9-2-3-9)11-6-4-10(5-7-11)12(14)15/h9-11H,2-8H2,1H3,(H,14,15)

InChI Key

NGKCNVRUEXRJLM-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC1)C2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation of Aromatic Precursors

The core cyclohexane ring in (1r,4r)-4-((cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is typically derived from hydrogenation of aromatic precursors. Patent US3932497 details the hydrogenation of p-aminomethyl benzoic acid using ruthenium catalysts under high-pressure conditions (50–200 kg/cm², 140–170°C). This method achieves quantitative conversion to 4-aminomethyl cyclohexanecarboxylic acid-1, a structural analog, with 98.5% purity after ion-exchange purification . Critical parameters include:

  • Catalyst selection : Ruthenium on carbon (5% loading) minimizes side reactions.

  • Alkali mediation : Sodium hydroxide (2 equivalents) enhances substrate solubility and prevents catalyst poisoning.

  • Pressure optimization : 100 kg/cm² hydrogen pressure balances reaction rate and safety .

Similarly, patent CN108602758B employs rhodium-based catalysts (e.g., Rh/Al₂O₃) for hydrogenating p-aminobenzoic acid derivatives in acetone/water mixtures. This one-pot process achieves trans-selectivity >75% at milder pressures (≤10 bar), making it industrially scalable .

Stereochemical Control via Catalyst and Solvent Engineering

Achieving the (1r,4r) trans-configuration requires precise control over the cyclohexane ring’s stereochemistry. Patent CN108602758B demonstrates that solvent polarity directly impacts cis/trans ratios. For example:

Solvent SystemTrans RatioYield (%)
Acetone/water (4:1)75%70
Methanol/THF (3:1)68%65

The use of bulky bases (e.g., Boc anhydride) during hydrogenation stabilizes the transition state favoring the trans-isomer . Post-hydrogenation epimerization with methyl bromide further enriches trans-content to >99% under acidic conditions .

Introduction of the Cyclopropylmethyl-Methylamino Group

The cyclopropylmethyl and methyl substituents on the amino group are introduced via alkylation or reductive amination. VulcanChem’s synthesis of a related compound, (1r,4r)-4-(((tert-butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid , involves:

  • Boc protection : The amino group is protected with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent steps.

  • Alkylation : Cyclopropylmethyl bromide reacts with the Boc-protected amine in the presence of K₂CO₃, achieving >90% substitution .

  • Deprotection : Acidic cleavage of the Boc group (e.g., HCl/dioxane) yields the free amine, which is methylated using methyl iodide .

This strategy avoids over-alkylation and ensures regioselectivity.

One-Pot Synthesis and Process Optimization

Recent advances emphasize one-pot methodologies to reduce purification steps. Patent WO2021107047A1 outlines a route from 4-(hydroxymethyl)cyclohexylmethyl carboxylate intermediates. Key steps include:

  • Oxidation : Conversion of hydroxymethyl groups to carboxylic acids using Jones reagent.

  • Reductive amination : Simultaneous introduction of the cyclopropylmethyl and methyl groups via Pd/C-catalyzed hydrogenation .

This method achieves an overall yield of 62% with 99.1% purity, highlighting the efficiency of integrated reaction sequences .

Purification and Characterization

Final purification often involves ion-exchange chromatography (e.g., Amberlite 200 resin) or recrystallization from acetone/water mixtures . Nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) confirm structural integrity, while titration quantifies amino group content .

Scientific Research Applications

Neurological Disorders

Research indicates that (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid may have neuroprotective effects. It has been studied for its potential in treating conditions such as anxiety and depression. The compound's ability to modulate neurotransmitter systems could be beneficial in alleviating symptoms associated with these disorders.

Pain Management

The compound has also been investigated for its analgesic properties. Studies have shown that it can interact with pain pathways in the central nervous system, providing a basis for its use in developing new pain relief medications.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid in animal models of stress-induced anxiety. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, suggesting its potential as a treatment for anxiety disorders.

Case Study 2: Analgesic Potential

Another research paper highlighted the analgesic effects of this compound in a rat model of chronic pain. The findings demonstrated that administration of the compound resulted in a marked decrease in pain sensitivity, supporting its further development as an analgesic agent.

Mechanism of Action

The mechanism of action of (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl and methylamino groups play a crucial role in binding to these targets, leading to modulation of their activity. The carboxylic acid group may also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares the target compound with structurally related cyclohexanecarboxylic acid derivatives, emphasizing substituent variations, molecular properties, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Activities
(1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid (Target) N-(Cyclopropylmethyl)-N-methylamino C₁₂H₂₁NO₂ 223.3 Not available Intermediate in drug synthesis
Tranexamic Acid EP Impurity E (1r,4R)-4-(Aminomethyl)cyclohexanecarboxamido C₁₆H₂₈N₂O₃ 296.41 82755-59-7 Impurity in Tranexamic Acid formulations
(1R,4R)-4-((Methoxycarbonyl)amino)cyclohexane-1-carboxylic acid Methoxycarbonylamino C₉H₁₅NO₄ 201.22 1007881-69-7 No reported activity; used in synthesis
cis-2-[[3,5-Dichlorophenyl]amino]carbonyl]cyclohexanecarboxylic acid 3,5-Dichlorophenyl aminocarbonyl C₁₄H₁₄Cl₂N₂O₃ 329.18 Not available mGluR4 allosteric agonist
(1R,4r)-4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid Methylaminomethyl C₉H₁₇NO₂ 171.24 38697-81-3 Structural analog with simplified substituent

Key Differences and Functional Implications

Tranexamic Acid EP Impurity E features a diamino-cyclohexane scaffold with a carboxamido group, distinguishing it from the tertiary amine in the target compound .

Biological Activity: cis-2-[[3,5-Dichlorophenyl]amino]carbonyl]cyclohexanecarboxylic acid acts as an mGluR4 allosteric agonist, demonstrating the pharmacological relevance of cyclohexane-carboxylic acid derivatives in modulating glutamate receptors .

Synthetic Routes: The target compound is synthesized via reductive amination and hydrogenolysis , whereas analogs like Tranexamic Acid EP Impurity E require peptide coupling or protection-deprotection strategies .

Stability and Storage: Derivatives with tert-butoxycarbonyl (BOC) protection (e.g., (1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid) exhibit enhanced stability, requiring storage at 2–8°C .

Biological Activity

(1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article aims to explore its biological activity, focusing on its pharmacological effects, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₁NO₂
  • Molecular Weight : 211.30 g/mol
  • IUPAC Name : 4-[cyclopropylmethyl(methyl)amino]cyclohexane-1-carboxylic acid
  • Canonical SMILES : CN(CC1CC1)C2CCC(CC2)C(=O)O

The compound features a cyclohexane ring substituted with a carboxylic acid group and a methylamino group, which contributes to its biological activity. The stereochemistry indicated by (1R,4R) suggests that the spatial arrangement of these groups is crucial for its interactions within biological systems.

The mechanism of action for (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. The cyclopropylmethyl and methylamino groups are believed to enhance binding affinity and specificity to these targets, potentially leading to modulation of their activity. The carboxylic acid group may facilitate hydrogen bonding and electrostatic interactions that stabilize the compound-target complex.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

  • Neurotransmitter Modulation : Potential interactions with neurotransmitter systems may influence mood and cognitive functions.
  • Antinociceptive Effects : Some derivatives have shown analgesic properties, suggesting applications in pain management.
  • Antidepressant Activity : Cyclic structures are linked to antidepressant effects in related compounds.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid and their biological activities:

Compound NameStructural FeaturesBiological Activity
2-Methyl-6-phenylethynylpyridineContains a phenyl ring and ethynyl groupNeuroprotective effects
3-(Cyclopropylmethyl)-2-pyrrolidinonePyrrolidine ring with cyclopropylmethyl substitutionAnalgesic properties
2-Amino-3-(cyclopropylmethyl)butanoic acidAliphatic amino acid structureModulates neurotransmitter release

The unique combination of functional groups in (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid may confer distinct pharmacological effects compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Neurotransmitter Interaction Studies :
    • Research has demonstrated that cyclic structures can enhance neurotransmitter release, which may be relevant for developing treatments for neurodegenerative diseases .
  • Analgesic Studies :
    • Derivatives similar to (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid have been evaluated for their analgesic properties in animal models, showing promise as potential pain relievers.
  • Antidepressant Efficacy :
    • Some compounds have been linked to antidepressant effects through modulation of serotonin receptors, indicating that (1R,4R)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid might also exert similar effects .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for (1r,4r)-4-((Cyclopropylmethyl)(methyl)amino)cyclohexanecarboxylic acid?

  • Methodology : The synthesis typically involves multi-step processes, including:

  • Amination : Reacting cyclohexanecarboxylic acid derivatives with cyclopropylmethylamine under reductive conditions (e.g., NaHB(OAc)₃ in DCM) to introduce the cyclopropylmethyl(methyl)amino group .
  • Purification : Use of preparative TLC or column chromatography to isolate intermediates and final products. For example, intermediates like (1R,4R)-4-(4-(cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine were purified via prep TLC after coupling reactions .
    • Validation : Confirm stereochemistry and purity using NMR (e.g., ¹H NMR at 300 MHz in MeOD) and mass spectrometry (ESI⁺, m/z 238–492 range) .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodology :

  • Chiral Resolutions : Use of enantiomerically pure starting materials (e.g., (1R,4R)-aminocyclohexanol derivatives) to preserve stereochemistry .
  • Stereospecific Reactions : Avoiding racemization by controlling reaction conditions (e.g., low temperature for acid-sensitive intermediates) .
    • Verification : Compare NMR chemical shifts and coupling constants (e.g., δ 8.60–0.36 ppm in MeOD) with literature data to confirm retention of configuration .

Q. What analytical techniques are critical for characterizing this compound?

  • Core Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to resolve cyclohexane ring substituents and amine/cyclopropyl groups (e.g., δ 3.73–0.36 ppm for axial/equatorial protons) .
  • Mass Spectrometry : ESI⁺-MS to confirm molecular weight (e.g., m/z 492 for derivatives) and fragmentation patterns .
    • Supplementary Methods : X-ray crystallography (using SHELX software for refinement) to resolve ambiguous stereochemistry .

Advanced Research Questions

Q. How can conflicting NMR data from diastereomeric intermediates be resolved?

  • Methodology :

  • Variable Temperature NMR : Identify dynamic processes (e.g., ring-flipping) by analyzing peak splitting at different temperatures .
  • 2D NMR (COSY, NOESY) : Map spatial relationships between protons (e.g., NOE correlations between cyclopropyl and cyclohexane protons) to distinguish diastereomers .
    • Case Study : For compounds like (1R,4R)- vs. (1S,4S)-isomers, distinct NOESY cross-peaks confirm axial vs. equatorial substituent orientations .

Q. What strategies optimize yield in large-scale synthesis without compromising stereopurity?

  • Methodology :

  • Catalytic Asymmetric Amination : Transition metal catalysts (e.g., Pd/C) for enantioselective coupling of cyclopropylmethylamine .
  • Flow Chemistry : Continuous processing to minimize side reactions (e.g., racemization during prolonged heating) .
    • Validation : Monitor reaction progress via inline FTIR or LC-MS to terminate at optimal conversion points .

Q. How to design in vivo studies targeting neurological receptors (e.g., mGluR)?

  • Methodology :

  • Target Validation : Use radioligand binding assays (e.g., [³H]GABA uptake in HEK-293 cells expressing mGluR2/4/7) to confirm affinity .
  • Dosing Regimens : Calculate bioavailability using logP values (predicted ~2.5 for cyclopropane derivatives) and administer via intracerebroventricular (ICV) routes to bypass BBB limitations .
    • Data Interpretation : Compare IC₅₀ values (e.g., μM range) with structural analogs (e.g., orthosteric agonists vs. PAMs/NAMs) to infer mechanism .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity between in vitro and cellular assays?

  • Methodology :

  • Membrane Permeability Testing : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and correlate with cellular assay results .
  • Metabolite Screening : LC-MS/MS to identify active metabolites (e.g., carboxylic acid derivatives) that may enhance or inhibit activity .
    • Case Study : For compounds showing low cellular activity despite high in vitro affinity, check for efflux by P-glycoprotein using inhibitors like verapamil .

Experimental Design Tables

Parameter In Vitro Binding Assay In Vivo Efficacy Study
Target mGluR2/4 (recombinant)Rodent neuropathic pain
Concentration 0.1–100 μM10 mg/kg (ICV)
Key Metrics IC₅₀, Hill coefficientMechanical allodynia
Validation Radioligand displacementVon Frey filament testing
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.